5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C13H12O4. It is a derivative of Meldrum’s acid, characterized by the presence of a benzylidene group attached to the dioxane ring. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of meldrum’s acid (isopropylidene malonate), which is widely used in organic synthesis .
Mode of Action
The compound undergoes a reaction with tert-butyl isocyanide in the presence of ethane-1,2-diol or catechol to produce functionalised N-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides or bis-(2-hydroxyphenyl) 2-[2-(tert-butylamino)-1-aryl-2-oxoethyl]-malonates . This suggests that the compound interacts with its targets by undergoing a chemical reaction to form new compounds.
Biochemical Pathways
The compound’s reaction with tert-butyl isocyanide suggests that it may be involved in the formation of functionalised n-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides or bis-(2-hydroxyphenyl) 2-[2-(tert-butylamino)-1-aryl-2-oxoethyl]-malonates
Pharmacokinetics
The compound’s molecular formula is c13h12o4, and it has an average mass of 232232 Da
Result of Action
The compound’s reaction with tert-butyl isocyanide to form new compounds suggests that it may have a transformative effect at the molecular level .
Action Environment
The action of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione can be influenced by environmental factors. For instance, the compound’s reaction with tert-butyl isocyanide proceeds at room temperature in CH2Cl2 and is complete within 24 hours . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as temperature and solvent.
Biochemical Analysis
Biochemical Properties
The compound 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione is known to participate in biochemical reactions. It has been observed to react with tert-butyl isocyanide in the presence of ethane-1,2-diol or catechol to produce functionalised N-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides
Molecular Mechanism
It is known to undergo reactions with tert-butyl isocyanide to form complex compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the Knoevenagel condensation reaction. This reaction occurs between an aromatic aldehyde and Meldrum’s acid in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or water, and the product is obtained after filtration and purification .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of eco-friendly solvents and catalysts is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Benzylidene carboxylic acids.
Reduction: Benzyl derivatives.
Substitution: Various substituted dioxane derivatives.
Scientific Research Applications
5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its role in drug development, particularly as an inhibitor of certain enzymes.
Industry: It is used in the production of polymers and other industrial chemicals
Comparison with Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid): A precursor to 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione, used in various organic syntheses.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione (Methyl Meldrum’s acid): Similar in structure but with an additional methyl group, used in the synthesis of ketenimines
Uniqueness: this compound is unique due to its benzylidene group, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications and research studies .
Properties
IUPAC Name |
5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-13(2)16-11(14)10(12(15)17-13)8-9-6-4-3-5-7-9/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOOBZIVAQBVQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=CC=C2)C(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344843 | |
Record name | 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214-54-6 | |
Record name | 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of reactions can 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione undergo?
A1: this compound is known to participate in various reactions, including:
- Reactions with isocyanides: In the presence of diols like ethane-1,2-diol or catechol, this compound reacts with tert-butyl isocyanide. This reaction yields functionalized N-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides or bis-(2-hydroxyphenyl) 2-[2-(tert-butylamino)-1-aryl-2-oxoethyl]-malonates. []
- Reactions with carbanions: 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-diones readily react with acceptor-substituted carbanions via Michael addition. []
Q2: How does the structure of this compound influence its reactivity?
A2: The presence of the benzylidene group significantly influences the reactivity of this compound.
- Electrophilicity: The electron-withdrawing nature of the benzylidene group enhances the electrophilicity of the molecule, particularly at the beta-carbon of the benzylidene moiety. This makes it susceptible to nucleophilic attack, as seen in reactions with carbanions and amines. []
- Steric effects: The bulky benzylidene group can introduce steric hindrance, impacting the accessibility of the reactive sites. This explains the regio- and stereoselectivity observed in some reactions, like the Diels-Alder reaction. []
Q3: What are the applications of this compound derivatives in organic synthesis?
A3: Derivatives of this compound are valuable intermediates for synthesizing diverse molecules, including:
- Substituted-5-benzylidene-2,2-dimethyl-[1,3]dioxane-4,6-diones: These compounds are readily synthesized through Knoevenagel condensation reactions of arylaldehydes with Meldrum's acid, often utilizing green chemistry approaches. []
- Spiro- and polyspirocyclic compounds: Diels-Alder reactions provide access to complex cyclic structures incorporating the 1,2,3,4-tetrahydro-1-naphthol motif. []
- Functionalized N-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides and bis-(2-hydroxyphenyl) 2-[2-(tert-butylamino)-1-aryl-2-oxoethyl]-malonates: These are formed through reactions with tert-butyl isocyanide and diols. []
Q4: Are there any computational studies on this compound?
A4: While specific details about computational studies on this compound were not provided in the provided abstracts, it is highly likely that researchers have used computational chemistry to:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.